molecular formula C5H5N3O B1283474 3-Aminopyrazine-2-carbaldehyde CAS No. 32710-14-8

3-Aminopyrazine-2-carbaldehyde

Cat. No. B1283474
CAS RN: 32710-14-8
M. Wt: 123.11 g/mol
InChI Key: OWUMNLRPYPXBIO-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carbaldehyde is a chemical compound that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex molecules, such as pteridines and pyrazolo[3,4-b]pyridines. The compound is characterized by the presence of an amino group attached to a pyrazine ring and an aldehyde functional group at the second position of the ring.

Synthesis Analysis

The synthesis of 3-aminopyrazine-2-carbaldehyde has been explored through different methods. One approach involves the oxidation of 2-amino-3-hydroxymethylpyrazine, which successfully yields the desired aldehyde . Another study describes a three-step synthesis of a related compound, 3-aminopyrazine-2-carboxylic acid, starting from pyrazine-2,3-dicarboxylic acid, which involves conversion to an ammonium salt and subsequent Hofmann rearrangement . These methods highlight the versatility in synthesizing aminopyrazine derivatives.

Molecular Structure Analysis

The molecular structure of 3-aminopyrazine-2-carboxylic acid, a closely related compound, has been analyzed and found to display an extensive network of intra- and intermolecular hydrogen bonds, contributing to the stability of the compound. The planar molecules are stacked along a specific axis, indicating pi-pi interactions, which could be relevant for the aldehyde derivative as well .

Chemical Reactions Analysis

3-Aminopyrazine-2-carbaldehyde serves as a precursor for various chemical reactions. It has been used to synthesize 4-unsubstituted pteridines, which are important compounds in medicinal chemistry. The aldehyde can be converted into different derivatives, such as N-acetyl, ethoxycarbonyl, formyl, ethoxalyl, and trifluoroacetyl, which can then be cyclized with ammonia to form pteridine derivatives . Additionally, the compound has been used in Friedländer condensation reactions to create pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopyrazine-2-carbaldehyde can be inferred from related compounds and their derivatives. For instance, ionization constants and UV, IR, and NMR spectra have been recorded for some derivatives, providing insight into the electronic patterns influencing their reactivity . The compound's reactivity with various catalysts and its ability to form complexes with metals such as VO2+, Pd(II), W(VI), and UO2 2+ have also been characterized, indicating its potential in coordination chemistry .

Scientific Research Applications

Synthesis of Pteridines

3-Aminopyrazine-2-carbaldehyde has been utilized in the synthesis of various pteridines, a class of heterocyclic compounds. Studies have shown that this aldehyde can be transformed into different derivatives, which are then cyclized to form compounds such as 2-methylpteridine, pteridin-2-one, pteridine, and ethyl pteridine-2-carboxylate. These processes involve intricate reaction mechanisms, including the formation of double-bond adducts with ammonia and the conversion of acetals to corresponding aldehydes (Albert & Ohta, 1971).

Three-Component Condensation Reactions

A significant application of 3-Aminopyrazine-2-carbaldehyde is in three-component condensation reactions. These reactions, catalyzed by scandium triflate, involve the combination of 2-aminopyridine, an aldehyde, and an isonitrile. The outcome is a library of heterocycles, highlighting the compound's versatility in parallel synthesis and subsequent modifications (Blackburn et al., 1998).

Structural Characterization in Pyrazines

Research on 2,3-disubstituted pyrazines, including 3-Aminopyrazine-2-carbaldehyde, has provided insights into their structure through techniques like NMR and X-ray crystallography. These studies have explored amino-imine tautomerism and have shed light on the molecular structure and stability of such compounds (Farrán et al., 2005).

Friedländer Synthesis of Pyrazolo[3,4-b]pyridines

Another application of 3-Aminopyrazine-2-carbaldehyde is in the Friedländer synthesis of pyrazolo[3,4-b]pyridines. This reaction typically involves the condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones, resulting in various pyrazolo[3,4-b]pyridine derivatives. The diversity of the products illustrates the compound's utility in synthesizing complex heterocyclic structures (Jachak et al., 2005).

In Situ FTIR Study

In situ FTIR spectroscopy studies involving pyridine-3-carbaldehyde and 3-Aminopyrazine-2-carbaldehyde have contributed to understanding their interactions with catalyst surfaces, especially in the context of Lewis and Brönsted acid sites. This research is vital for applications in catalysis and surface chemistry (Popova et al., 2004).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-aminopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMNLRPYPXBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570874
Record name 3-Aminopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazine-2-carbaldehyde

CAS RN

32710-14-8
Record name 3-Amino-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32710-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-aminopyrazine methanol, 6.3 g (0.05 mol) and manganese dioxide (38.0 g) in 400 mL of chloroform is stirred at room temperature for two hours and the resulting solid is filtered off. The filtrate is evaporated to dryness which gives the desired product as a yellow crystalline solid, (5.00 g, 82% yield) having a melting point 110°-114° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (11 g) was dissolved in THF and cooled to −78° C. Diisobutylaluminum hydride (1M in hexanes, 250 mL) was added, and the reaction stirred at −78° C. for 4 hours. The reaction was then warmed to 0° C. for one hour before being quenched slowly by addition of 1M hydrochloric acid. Ethyl acetate was added and the layers separated. The organic layer was dried over magnesium sulfate, filtered and concentrated. The residue was triturated in hexanes to afford title compound (3.0 g, 34%).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Albert, K Ohta - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
3-Aminopyrazine-2-carbaldehyde (Ia) could be prepared by oxidizing 2-amino-3-hydroxymethylpyrazine (Ib) but not by reducing 3-aminopyrazine-2-carbonitrile (Ic), N-(3-aminopyrazine…
Number of citations: 19 pubs.rsc.org
T Okawa, S Eguchi - Tetrahedron, 1998 - Elsevier
… However, reduction of the amide ester derivative 2b by DIBALH afforded 3-aminopyrazine~2-carbaldehyde 92s (28 % yield) accompanied with recovered starting material (42 % yield) …
Number of citations: 23 www.sciencedirect.com
A Albert, H Mizuno - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Treatment of 6,7-dimethylpteridine with aqueous alkali and with aliphatic amines gave 7-(3,4-dihydro-6,7-di-methylpteridin-4-ylmethyl)-3,4-dihydro-4-hydroxy-6-methyl-(1) and 7-(6,7-…
Number of citations: 2 pubs.rsc.org
A Albert, H Mizuno - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Pteridine reacted with various Michael reagents to give three kinds of products. (i) Dimedone, barbituric acid, thiobarbituric acid, diethyl malonate, and ethyl benzoylacetate added …
Number of citations: 20 pubs.rsc.org
MZ Piao, K Imafuku - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
Five 3‐acetyltropolones reacted with 2‐amino‐3‐pyridinecarbaldehyde to afford the corresponding 3‐(1,8‐naphthyridin‐2‐yl)tropolones in excellent yields. In a similar manner, 1,6‐…
Number of citations: 14 onlinelibrary.wiley.com
NB Panchal, VM VAgHELA - Oriental Journal of Chemistry, 2022 - search.ebscohost.com
The objective of this work is to provide an overview of the numerous pharmacological features that are associated with the pteridine molecule. Pteridines are nitrogen-containing …
Number of citations: 2 search.ebscohost.com
K Ohta - 1971 - search.proquest.com
… Preparation of 4-unsubstituted pteridines from another class of pyrazine intermedia te, 3-aminopyrazine- 2-carbaldehyde (IV, R=H), is described in Section 3. Although this pyrazine was …
Number of citations: 2 search.proquest.com
B Li, S Nguyen, J Huang, G Wang, H Wei… - Tetrahedron …, 2016 - Elsevier
… However, the analogous reaction of 3-aminopyrazine-2-carbaldehyde 2f gave only poor yield of pyrido[2,3-b]pyrazine 9f (Table 2, entry 6) restricting the scope of our procedure. Next, …
Number of citations: 9 www.sciencedirect.com
HC Curtius, W Pfleiderer, H Wachter - 2019 - books.google.com
This volume contains the proceedings of the Second Winterworkshop on pteridines held in St. Christoph, Arlberg (Austria), from March 6 to 9, 1983, centred around the development …
Number of citations: 4 books.google.com
K Ohta, R Wrigglesworth, HCS Wood - Rodd's chemistry of carbon …, 1964 - Elsevier
Publisher Summary This chapter examines the synthesis and preparative methods, general properties and chemical properties of pteridines, alloxazines, flavins and related compounds…
Number of citations: 1 www.sciencedirect.com

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